3-[(5-Bromo-4-methylpyridin-2-yl)oxy]propan-1-amine
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Overview
Description
3-[(5-Bromo-4-methylpyridin-2-yl)oxy]propan-1-amine is a chemical compound that belongs to the class of organic compounds known as aminopyridines. It is characterized by the presence of a bromine atom at the 5th position and a methyl group at the 4th position of the pyridine ring, which is further connected to a propan-1-amine group through an oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-Bromo-4-methylpyridin-2-yl)oxy]propan-1-amine typically involves the following steps:
Bromination: The starting material, 4-methylpyridine, undergoes bromination to introduce a bromine atom at the 5th position.
Amination: The brominated intermediate is then subjected to amination to introduce the amine group at the 2nd position.
Etherification: The final step involves the etherification of the aminopyridine derivative with 3-chloropropan-1-amine to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(5-Bromo-4-methylpyridin-2-yl)oxy]propan-1-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine and pyridine moieties.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with a different aryl or alkyl group.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids or esters for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-[(5-Bromo-4-methylpyridin-2-yl)oxy]propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of biological pathways and enzyme interactions due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the development of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(5-Bromo-4-methylpyridin-2-yl)oxy]propan-1-amine involves its interaction with specific molecular targets and pathways. The bromine and amine groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The exact mechanism depends on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromo-4-methylpyridine: Similar structure but lacks the propan-1-amine group.
5-Bromo-4-methylpyridin-3-amine: Similar structure but with the amine group at a different position.
6-Bromo-2,4-dimethylpyridin-3-amine: Contains an additional methyl group and a different substitution pattern.
Uniqueness
3-[(5-Bromo-4-methylpyridin-2-yl)oxy]propan-1-amine is unique due to the presence of both the bromine and propan-1-amine groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H13BrN2O |
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Molecular Weight |
245.12 g/mol |
IUPAC Name |
3-(5-bromo-4-methylpyridin-2-yl)oxypropan-1-amine |
InChI |
InChI=1S/C9H13BrN2O/c1-7-5-9(12-6-8(7)10)13-4-2-3-11/h5-6H,2-4,11H2,1H3 |
InChI Key |
QRNFZHQUDZJXIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1Br)OCCCN |
Origin of Product |
United States |
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